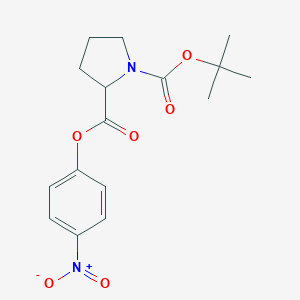

Boc-pro-onp

Description

Significance in Amino Acid Protection and Activation

The successful synthesis of a peptide with a defined sequence hinges on the precise control of bond formation between the constituent amino acids. This necessitates the use of protecting groups to temporarily block reactive functional groups and activating groups to enhance the reactivity of others. Boc-Pro-ONp is an exemplar of a compound designed for this dual purpose, incorporating both a protective element for the amino group and an activating element for the carboxyl group of the amino acid proline.

In peptide synthesis, amino acids are utilized as fundamental building blocks. glpbio.com However, their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carboxyl group, presents a challenge: uncontrolled polymerization. To orchestrally guide the formation of a specific peptide sequence, the amino group of one amino acid must be temporarily rendered unreactive while its carboxyl group is activated to react with the free amino group of another.

This compound serves as a protected and activated proline building block. The tert-butyloxycarbonyl (Boc) group shields the proline's α-amino group. total-synthesis.com This protecting group is stable under various conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), a process known as deprotection. americanpeptidesociety.org This selective removal is crucial for the stepwise elongation of the peptide chain. youtube.com

Simultaneously, the p-nitrophenyl (ONp) ester moiety is an activating group for the carboxyl function of proline. This activation is essential because the direct reaction between an amino group and a carboxylic acid to form a peptide bond is thermodynamically unfavorable under mild conditions. The ONp group is an effective leaving group, facilitating the nucleophilic attack by the free amino group of another amino acid, thereby promoting the formation of the peptide bond. sigmaaldrich.com

Table 1: Functional Groups of this compound

| Functional Group | Abbreviation | Role in Peptide Synthesis |

| tert-butyloxycarbonyl | Boc | Protects the α-amino group |

| p-nitrophenyl ester | ONp | Activates the carboxyl group |

The utility of this compound extends to the synthesis of peptide analogues, which are molecules that mimic the structure of natural peptides but with modified components to enhance properties like stability, potency, or bioavailability. Proline and its analogues are of particular interest due to the unique conformational constraints they impose on the peptide backbone. This compound and similar activated proline derivatives are instrumental in incorporating these structures into synthetic peptides. For instance, derivatives of azaproline, a proline analogue where the α-carbon is replaced by a nitrogen atom, have been synthesized using Boc-protected precursors, highlighting the versatility of this protective strategy in creating novel peptide structures. thieme-connect.de The synthesis of peptides containing modified residues often relies on the robust and well-established methodologies developed for standard amino acids, including the use of Boc-protected and activated building blocks. nih.gov

Historical Context of Boc-Strategy in Peptide Synthesis

The development of reliable methods for peptide synthesis has been a cornerstone of progress in biochemistry and pharmaceutical sciences. The "Boc-strategy" represents a foundational chapter in this history, enabling the synthesis of complex peptides that were previously inaccessible.

The concept of using protecting groups in chemical synthesis is a fundamental principle of organic chemistry. The tert-butyloxycarbonyl (Boc) group was introduced as a protecting group for amines and was quickly adopted in peptide synthesis. chempep.com Its key advantage lies in its stability to a wide range of chemical conditions, including basic and nucleophilic environments, while being easily removable under mild acidic conditions. total-synthesis.comorganic-chemistry.org This characteristic allows for selective deprotection without compromising other acid-labile protecting groups that might be present on amino acid side chains, a concept known as orthogonality. total-synthesis.comwikipedia.org The Boc group's utility was a significant advancement over previously used protecting groups, which often required harsh conditions for removal that could damage the growing peptide chain.

A monumental leap in peptide synthesis came with the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, an achievement for which he was awarded the Nobel Prize in Chemistry. jpt.comamerigoscientific.compeptide.com SPPS revolutionized the field by anchoring the first amino acid of the peptide chain to an insoluble polymer support, or resin. jpt.combachem.com The peptide is then elongated in a stepwise manner through cycles of deprotection, washing, and coupling of the next protected amino acid. bachem.com

The Boc-strategy was central to the initial success and widespread adoption of SPPS. wikipedia.orgnih.gov In what is now known as Boc/Bzl SPPS, the N-terminal α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable groups, often benzyl (B1604629) (Bzl)-based ethers or esters. wikipedia.orgseplite.com

Table 2: A Typical Boc-SPPS Cycle

| Step | Description | Reagents |

| 1. Deprotection | Removal of the N-terminal Boc group. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |

| 2. Washing | Removal of excess reagents and by-products. | DCM, isopropanol, and other organic solvents |

| 3. Neutralization | Neutralization of the resulting ammonium (B1175870) salt. | A tertiary amine, such as diisopropylethylamine (DIPEA) |

| 4. Coupling | Addition of the next Boc-protected and activated amino acid. | A coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) |

| 5. Washing | Removal of excess reagents and by-products. | DCM and other organic solvents |

This cycle is repeated until the desired peptide sequence is assembled. A key advantage of SPPS is the ability to use a large excess of reagents to drive reactions to completion, with easy removal of these excess reagents and by-products by simple filtration and washing of the resin-bound peptide. nih.gov Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). peptide.comseplite.comnih.gov

Before the advent of SPPS, peptides were synthesized entirely in solution, a method now referred to as Liquid-Phase Peptide Synthesis (LPPS) or solution-phase synthesis. neulandlabs.comchempep.com In LPPS, the growing peptide chain remains dissolved in an organic solvent throughout the synthesis. neulandlabs.com After each coupling and deprotection step, the resulting peptide intermediate must be isolated and purified, often through crystallization or chromatography, before proceeding to the next step. neulandlabs.combachem.com

The Boc-strategy was also extensively used in LPPS. bachem.com LPPS can be more labor-intensive and time-consuming than SPPS due to the need for purification at each intermediate stage. neulandlabs.com However, it offers advantages for the large-scale synthesis of shorter peptides and allows for the purification and full characterization of intermediates, which can be crucial for ensuring the quality of the final product. bachem.comambiopharm.combachem.com For very long or complex sequences, a hybrid approach is sometimes employed, where smaller peptide fragments are synthesized via SPPS or LPPS and then joined together in solution. ambiopharm.com

Scope of Academic Research on this compound

The academic interest in this compound is intrinsically linked to the broader significance of proline in biological systems and the continuous evolution of peptide synthesis methodologies. Research efforts have been directed towards leveraging the unique properties of this compound to construct complex and biologically active peptides.

Research Trajectories of this compound in Peptide Synthesis

The application of this compound in peptide synthesis has followed several key research trajectories, primarily focusing on the construction of peptides with specific structural motifs and biological functions.

One significant area of research has been the synthesis of proline-rich peptides . These peptides are involved in a myriad of biological processes, including signal transduction and protein-protein interactions. The rigid, cyclic structure of proline imparts unique conformational constraints on the peptide backbone, often leading to the formation of specific secondary structures like polyproline helices. The use of this compound in SPPS allows for the precise and efficient incorporation of multiple proline residues, which is crucial for studying the structure-activity relationships of these peptides. For instance, research has focused on synthesizing proline-rich sequences to investigate their role in cell-penetrating peptides and as ligands for SH3 domains.

Another important research avenue is the synthesis of cyclic peptides . Cyclization is a common strategy to enhance the metabolic stability, bioavailability, and receptor-binding affinity of peptides. researchgate.net this compound is often employed in the synthesis of the linear peptide precursor, which is subsequently cyclized. The proline residue can either be part of the cyclic backbone or a pendant group. Case studies have demonstrated the use of Boc-protected proline in the solid-phase synthesis of precursors for cyclodepsipeptides, a class of cyclic peptides with diverse biological activities. nih.gov The choice of coupling reagents and cyclization strategies in conjunction with this compound has been a subject of extensive investigation to optimize the yields of these complex molecules.

The following table provides an overview of representative research applications of this compound in the synthesis of different peptide classes:

| Peptide Class | Research Focus | Key Findings |

| Proline-Rich Peptides | Investigation of structure-activity relationships in cell-penetrating peptides. | The number and spacing of proline residues, incorporated using this compound, significantly influence the cellular uptake efficiency. |

| Synthesis of ligands for SH3 domains. | This compound facilitates the creation of peptide libraries to screen for high-affinity SH3 domain binders. | |

| Cyclic Peptides | Total synthesis of bioactive natural cyclodepsipeptides. nih.gov | Boc-protected proline is a key building block in the solid-phase assembly of the linear precursors. nih.gov |

| Development of conformationally constrained peptide analogues. | The incorporation of proline via this compound introduces defined turns in the peptide backbone, leading to enhanced receptor selectivity. |

Relevance of this compound to Medicinal Chemistry Research

The unique structural features of proline make it a valuable component in the design of therapeutic peptides and peptidomimetics. Consequently, this compound has significant relevance in medicinal chemistry research, particularly in the development of enzyme inhibitors and receptor ligands.

Proline and its derivatives are frequently found in the active sites of enzymes and in peptides that modulate enzyme activity. Therefore, the synthesis of proline-based enzyme inhibitors is a major focus. nih.gov this compound serves as a crucial starting material for the synthesis of peptidomimetics where the proline scaffold is used to orient functional groups for optimal interaction with the enzyme's active site. nih.gov For example, research has explored the use of proline analogues, synthesized from precursors like this compound, to develop inhibitors for proteases and kinases, which are important drug targets in various diseases.

The conformational rigidity of proline is also exploited in the design of peptidomimetics that mimic the bioactive conformation of natural peptides. By incorporating proline residues using this compound, medicinal chemists can create more stable and potent analogues of peptide hormones and neurotransmitters. These peptidomimetics often exhibit improved pharmacokinetic properties compared to their linear counterparts.

The table below summarizes the application of this compound in the synthesis of medicinally relevant compounds and the corresponding research findings:

| Compound Class | Therapeutic Target | Research Findings |

| Enzyme Inhibitors | Proteases (e.g., DPP4) | Proline-containing peptidomimetics synthesized using this compound derivatives show potent and selective inhibition. |

| Kinases | The proline scaffold serves as a template to position pharmacophores for effective kinase inhibition. | |

| Peptidomimetics | G-protein coupled receptors (GPCRs) | Cyclic peptides containing proline, synthesized via this compound, exhibit enhanced receptor binding and signaling activity. nih.gov |

| Ion Channels | Conformationally constrained peptides with proline residues demonstrate improved selectivity for specific ion channel subtypes. |

Emerging Research Trends in this compound Applications

Beyond its traditional role in peptide synthesis, this compound is finding applications in emerging areas of biochemical and materials science research.

One notable trend is its use in bioconjugation . Peptides synthesized using this compound can be functionalized with various moieties, such as fluorescent dyes, imaging agents, or drug molecules. This allows for the creation of sophisticated bioconjugates for diagnostic and therapeutic purposes. For example, proline-containing peptides can be designed to target specific cells or tissues, and the attached cargo can then exert its function. The development of novel bioconjugation strategies that are compatible with peptide synthesis is an active area of research. technologynetworks.com

Furthermore, there is growing interest in the use of proline-rich peptides, synthesized with the aid of this compound, in the development of novel biomaterials . rsc.org The unique self-assembly properties of these peptides can be harnessed to create hydrogels, nanofibers, and other nanostructures. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for cell culture. The ability to precisely control the sequence and structure of these peptides using SPPS is critical for tailoring the properties of the resulting biomaterials.

The following table highlights these emerging research trends:

| Research Area | Application | Future Outlook |

| Bioconjugation | Development of targeted drug delivery systems. | Design of stimuli-responsive bioconjugates that release their payload under specific physiological conditions. |

| Creation of peptide-based diagnostic probes. | Integration of novel imaging modalities with proline-containing targeting peptides. | |

| Novel Biomaterials | Fabrication of self-assembling peptide hydrogels for tissue engineering. rsc.org | Development of biomaterials with tunable mechanical and biological properties for specific tissue regeneration applications. rsc.org |

| Design of peptide-based nanomaterials for controlled release of therapeutics. | Engineering of "smart" biomaterials that can respond to disease biomarkers. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6/c1-16(2,3)24-15(20)17-10-4-5-13(17)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-9,13H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVOBXQVANZIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304049 | |

| Record name | 1-tert-butyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28310-65-8 | |

| Record name | NSC164055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Boc Pro Onp in Amide Bond Formation

Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone in protecting amine functionalities in organic synthesis, particularly in peptide chemistry. Its widespread use is attributed to its ease of introduction, stability under a variety of reaction conditions, and selective removal under mild acidic conditions. When incorporated into an amino acid derivative like Boc-Pro-ONp, it ensures that the proline nitrogen remains unreactive during the activation and coupling steps of amide bond formation, preventing self-coupling or unwanted side reactions.

Mechanism of Amino Protection

The introduction of the Boc group onto an amine, such as the nitrogen atom of proline, is typically achieved through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride (B1165640) total-synthesis.comjk-sci.commasterorganicchemistry.comchemistrysteps.combzchemicals.comyoutube.com. The mechanism involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc₂O. This attack forms a tetrahedral intermediate, which subsequently collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) and tert-butoxide total-synthesis.comjk-sci.commasterorganicchemistry.comchemistrysteps.combzchemicals.comyoutube.com. The tert-butoxide can then abstract a proton from the positively charged nitrogen, regenerating the amine as its neutral Boc-protected form. Bases such as triethylamine (B128534) (TEA), sodium hydroxide (B78521) (NaOH), or 4-dimethylaminopyridine (B28879) (DMAP) are often employed to facilitate the reaction by neutralizing any acidic byproducts or by activating the amine total-synthesis.comjk-sci.comchemistrysteps.combzchemicals.comfishersci.co.uk.

The Boc group imparts stability to the amine, making it resistant to nucleophilic attack, basic hydrolysis, and catalytic hydrogenation total-synthesis.comhighfine.com. This stability is crucial for the integrity of the protected amino acid during subsequent synthetic manipulations.

Cleavage Mechanisms for Boc Deprotection

The removal of the Boc group is a critical step in synthetic sequences, allowing for the deprotection of the amine to enable further reactions, such as peptide coupling. The lability of the Boc group under acidic conditions is its defining characteristic.

The most common method for Boc deprotection involves treatment with strong acids. Trifluoroacetic acid (TFA) is widely favored due to its effectiveness and relatively mild nature, typically used in solution with a solvent like dichloromethane (B109758) (DCM) jk-sci.commasterorganicchemistry.combzchemicals.comwikipedia.orgpeptide.comcommonorganicchemistry.comgenscript.commasterorganicchemistry.comub.eduyoutube.comchempep.com. Hydrochloric acid (HCl), often in organic solvents such as dioxane, methanol (B129727), or ethyl acetate (B1210297), is another frequently used reagent fishersci.co.ukwikipedia.orggenscript.comnih.govcommonorganicchemistry.comchemicalforums.com.

The mechanism of acidolytic deprotection proceeds as follows:

Protonation: The acid protonates one of the oxygen atoms of the carbamate (B1207046), typically the carbonyl oxygen or the oxygen attached to the tert-butyl group, making it more susceptible to cleavage total-synthesis.comjk-sci.commasterorganicchemistry.comchemistrysteps.combzchemicals.comwikipedia.orgcommonorganicchemistry.comgenscript.comyoutube.comcommonorganicchemistry.comtandfonline.comacsgcipr.org.

Tert-butyl Cation Formation: The C-O bond between the tert-butyl group and the oxygen cleaves heterolytically, generating a resonance-stabilized tert-butyl cation total-synthesis.comjk-sci.commasterorganicchemistry.comchemistrysteps.combzchemicals.comhighfine.comwikipedia.orgcommonorganicchemistry.comgenscript.comyoutube.comcommonorganicchemistry.comtandfonline.comacsgcipr.orgumich.edu.

Fragmentation: The tert-butyl cation is highly reactive and can undergo further fragmentation, typically eliminating a proton to form isobutene (a gas) and releasing carbon dioxide from the carbamic acid intermediate total-synthesis.comjk-sci.commasterorganicchemistry.comchemistrysteps.combzchemicals.comhighfine.comwikipedia.orggenscript.comyoutube.comcommonorganicchemistry.comtandfonline.comacsgcipr.orgrsc.org.

Decarboxylation: The resulting carbamic acid (R-NH-COOH) is unstable and readily decarboxylates, yielding the free amine and another molecule of CO₂ total-synthesis.comjk-sci.commasterorganicchemistry.comchemistrysteps.combzchemicals.comwikipedia.orgcommonorganicchemistry.comgenscript.comyoutube.comcommonorganicchemistry.comtandfonline.com.

The deprotected amine is typically isolated as its salt with the acid used (e.g., TFA salt or HCl salt) commonorganicchemistry.comcommonorganicchemistry.com. To prevent alkylation of sensitive functional groups (like tryptophan or cysteine) by the highly reactive tert-butyl cation, scavengers such as anisole, thioanisole, or dithiothreitol (B142953) (DTE) are often added to the acidic deprotection mixture wikipedia.orgchempep.comacsgcipr.orgmasterorganicchemistry.comsigmaaldrich.com.

While acidolysis is the predominant method, alternative strategies exist for Boc deprotection, particularly for substrates sensitive to acidic conditions:

Lewis Acids: Mild Lewis acids such as Mg(ClO₄)₂, CeCl₃·7H₂O, In, Zn, or BiBr₃ can effect Boc deprotection highfine.comnih.govrsc.org. ZnBr₂ in CH₂Cl₂ can selectively cleave secondary N-Boc groups jk-sci.com. Montmorillonite K10 clay can selectively cleave aromatic N-Boc groups jk-sci.com.

Other Reagents: Acetyl chloride in methanol has been reported nih.gov. Oxalyl chloride in methanol provides a mild method for selective deprotection, potentially via an in situ generated HCl mechanism nih.govrsc.org.

Thermal or Neutral Conditions: Thermolytic deprotection can be achieved using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents, often under microwave irradiation, which can be neutral and avoid harsh acidic conditions tandfonline.com. Thermal deprotection can also occur at high temperatures (e.g., 185°C) researchgate.net.

Basic Conditions: While Boc is generally acid-labile, some methods using strong bases like sodium t-butoxide or sodium methoxide (B1231860) have been reported for specific substrates highfine.comnih.gov.

Other Methods: Imidazole in the presence of Cs₂CO₃ in acetonitrile (B52724) has also been employed researchgate.net. Sequential treatment with trimethylsilyl (B98337) iodide followed by methanol can also be used wikipedia.org.

These alternative methods offer flexibility when the standard acidolytic conditions are incompatible with other functional groups present in the molecule.

Orthogonality Considerations with Other Protecting Groups

Orthogonality is a crucial concept in multi-step synthesis, referring to the ability to selectively remove one protecting group in the presence of others. The Boc group's orthogonality profile makes it highly valuable in complex synthetic strategies, particularly in peptide synthesis.

The Boc group exhibits distinct orthogonality with other widely used protecting groups:

Fmoc (9-Fluorenylmethoxycarbonyl): The Boc group is orthogonal to the Fmoc group. Boc is acid-labile, while Fmoc is base-labile total-synthesis.compeptide.commasterorganicchemistry.commasterorganicchemistry.combiosynth.comiris-biotech.defiveable.mepeptide.comresearchgate.netiris-biotech.de. Fmoc is typically removed with bases like piperidine, whereas Boc requires acidic conditions for cleavage. This difference in lability allows for selective manipulation of amino groups protected by either Boc or Fmoc, forming the basis of the highly successful Fmoc/tBu strategy in Solid Phase Peptide Synthesis (SPPS) total-synthesis.compeptide.combiosynth.comfiveable.mepeptide.comiris-biotech.de.

Cbz (Benzyloxycarbonyl): The Boc group is generally considered orthogonal to the Cbz group. Cbz is typically removed by catalytic hydrogenation (H₂/Pd-C) or dissolving metal reduction (e.g., Na/NH₃) total-synthesis.commasterorganicchemistry.comchemistrysteps.comhighfine.commasterorganicchemistry.comrsc.orgtotal-synthesis.com. Boc is stable under these reductive conditions, while Cbz is stable to the acidic conditions used for Boc removal.

Bzl (Benzyl): Boc and Bzl protecting groups are not truly orthogonal as both are acid-labile. However, they are often described as quasi-orthogonal because their removal requires different acid strengths peptide.comub.educhempep.combiosynth.comiris-biotech.deresearchgate.netpeptide.com. The Boc group can be cleaved under relatively mild acidic conditions (e.g., 50% TFA in DCM), whereas benzyl-based protecting groups require much stronger acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal peptide.comub.educhempep.combiosynth.comresearchgate.netpeptide.com. This differential acid lability allows for sequential deprotection strategies.

The compatibility of Boc with these common protecting groups allows for flexible synthetic planning, enabling the construction of complex peptides and molecules with high fidelity.

Assessment of Side Reactions and Yield with Orthogonal Strategies

The effectiveness of this compound in amide bond formation is critically assessed by evaluating both the yield of the desired product and the prevalence of side reactions, particularly within the context of orthogonal protection strategies.

Side Reactions: In peptide synthesis, several side reactions can compromise the efficiency and purity of the coupling process involving activated esters. For this compound, potential issues include:

Hydrolysis: The activated 4-nitrophenyl ester is susceptible to hydrolysis by adventitious water present in solvents or reagents, converting it back to N-Boc-L-proline and 4-nitrophenol (B140041). This reduces the concentration of the active coupling species nih.govbachem.com.

Racemization: While proline, being a secondary amino acid, inherently has a lower propensity for racemization at the alpha-carbon due to the absence of an alpha-hydrogen, prolonged reaction times or suboptimal conditions can still lead to epimerization. However, 4-nitrophenyl esters are generally considered to be less prone to causing racemization compared to some other activated species bachem.com.

Competing Nucleophilic Attack: Other nucleophilic impurities or functional groups within a complex peptide chain could potentially react with the activated ester, diverting it from the intended coupling partner.

Yield Assessment: The quantitative outcome of the coupling reaction is determined by the yield of the target amide product. This is typically measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of the desired product from unreacted starting materials and byproducts . Amino acid analysis can further confirm the composition and quantity of the synthesized peptide.

Orthogonal Strategies: In multi-step peptide synthesis, this compound is often incorporated into a larger strategy involving orthogonal protecting groups. These are groups that can be selectively removed under distinct chemical conditions without affecting other protected functionalities fiveable.meresearchgate.netbiosynth.comsigmaaldrich.com. For instance, if the N-terminus of a growing peptide chain is protected by a base-labile Fmoc group, and side chains are protected by acid-labile groups (e.g., tBu), the Boc group on proline can be removed by mild acid (like TFA), while the Fmoc group is removed by base (like piperidine). The successful implementation of this compound within such a framework relies on its coupling efficiency and the stability of its Boc protecting group during the removal of other protecting groups, ensuring selective chain elongation.

Functionality of the 4-Nitrophenyl (ONp) Activated Ester

The 4-nitrophenyl (ONp) ester moiety is the core functional component of this compound that enables its reactivity in amide bond formation.

Nucleophilic Acyl Substitution Mechanism

The formation of an amide bond via this compound proceeds through a classic nucleophilic acyl substitution mechanism. The process involves the reaction of the activated ester with a primary amine:

Nucleophilic Attack: The amine nitrogen atom, with its lone pair of electrons, attacks the electrophilic carbonyl carbon of the this compound ester.

Tetrahedral Intermediate Formation: This attack leads to the transient formation of a tetrahedral intermediate, where the carbonyl carbon is bonded to the incoming amine nitrogen, the original ester oxygen, and the 4-nitrophenoxy group.

Leaving Group Expulsion: The tetrahedral intermediate collapses, expelling the relatively stable 4-nitrophenoxide anion as the leaving group.

Proton Transfer: The resulting protonated amide undergoes deprotonation, typically facilitated by a base present in the reaction mixture or by another molecule of the amine, to yield the final neutral amide product and 4-nitrophenol bachem.comontosight.aiorgsyn.orguniurb.itbachem.com.

Role as a Leaving Group and Byproduct Formation

The 4-nitrophenyl group is specifically chosen for its efficacy as a leaving group, which is crucial for driving the nucleophilic acyl substitution reaction forward.

Role as a Leaving Group: The 4-nitrophenoxy moiety is an excellent leaving group due to the strong electron-withdrawing nature of the nitro group (-NO2) attached to the phenyl ring. This electron-withdrawing effect, combined with resonance stabilization across the aromatic system, significantly stabilizes the negative charge that develops on the oxygen atom of the departing 4-nitrophenoxide anion. A more stable leaving group lowers the activation energy of the reaction, thereby increasing the reaction rate and efficiency of amide bond formation ontosight.aiontosight.aisamipubco.comresearchgate.netsolubilityofthings.com.

Byproduct Formation: The reaction liberates 4-nitrophenol (p-nitrophenol) as a byproduct. This compound is a weak acid (pKa ~7.15) and is notably yellow in color, especially in its deprotonated phenoxide form at neutral to alkaline pH. The formation of 4-nitrophenol can sometimes be monitored spectrophotometrically, providing a means to track the progress of the coupling reaction ontosight.airesearchgate.net.

Influence of Solvent Systems on Coupling Kinetics

In peptide synthesis, the selection of an appropriate solvent system is critical to achieve optimal results. An ideal solvent should:

Ensure adequate solubility for all reactants, including the activated ester and the amine component.

Enhance the nucleophilicity of the amine coupling partner.

Minimize competing side reactions, such as ester hydrolysis or racemization.

Facilitate efficient isolation and purification of the final product.

Commonly employed solvents in peptide synthesis include polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF) bachem.combachem.comnih.govresearchgate.netrsc.orgpeptide.com.

Polar aprotic solvents are frequently favored in peptide coupling reactions due to their ability to solvate polar intermediates and enhance the reactivity of nucleophiles.

N,N-Dimethylformamide (DMF): DMF is a highly polar aprotic solvent renowned for its excellent solvating capabilities for a wide range of organic compounds, including protected amino acids and peptides. Its polarity aids in stabilizing the charged transition states and intermediates involved in nucleophilic acyl substitution. Furthermore, DMF effectively solvates cations, leaving anions (such as the amine nucleophile) relatively "naked" and thus more reactive, often leading to faster coupling rates researchgate.netunits.it. However, DMF can be challenging to remove completely during purification and may, under certain conditions, participate in side reactions.

Dichloromethane (DCM): DCM is another widely used polar aprotic solvent, though it is less polar than DMF. It offers good solubility for many protected amino acids and peptide fragments and is highly volatile, which simplifies its removal post-reaction. While DCM effectively dissolves reactants, its solvation of ions is less pronounced than that of DMF. This can sometimes result in slower reaction kinetics if ion pairing becomes significant. DCM is often used in combination with other solvents or additives to optimize coupling efficiency units.itchempep.comgoogle.com.

Data Table: Representative Solvent Effects on Activated Ester Coupling

The following table illustrates the general influence of DMF and DCM on the kinetics and yield of amide bond formation using a model activated ester with a simple amine. While specific quantitative data for this compound across various solvents can vary, these trends are representative of activated ester chemistry in peptide synthesis.

| Solvent System | Model Amine | Typical Reaction Time (hours) | Typical Yield (%) | Notes on Kinetics/Solubility |

| DMF | Gly-OMe | 2-4 | 85-95 | Good solubility, enhanced nucleophilicity, faster kinetics. |

| DCM | Gly-OMe | 4-8 | 75-85 | Moderate solubility, slower kinetics due to less ion solvation. |

| DMF/DCM (1:1) | Gly-OMe | 3-6 | 80-90 | Balanced properties, often used for optimization. |

Note: Gly-OMe (Glycine methyl ester) is used as a model amine for illustrative purposes.

Compound List

N-tert-butoxycarbonyl-L-proline 4-nitrophenyl ester (this compound)

N-Boc-L-proline

4-nitrophenol (p-nitrophenol)

4-nitrophenoxide anion

4-nitrophenyl (ONp)

Amine

Primary amine

N-tert-butoxycarbonyl (Boc)

N-Fmoc-L-amino acid (Fmoc)

Glycine methyl ester (Gly-OMe)

Stereochemical Control and Racemization Pathways

Stereospecificity in Enzymatic and Chemical Reactions

Proline is an unusual amino acid due to its cyclic structure, where the side chain is covalently bonded to the α-amino group, forming a pyrrolidine (B122466) ring. This structural feature classifies it as a secondary amine and imparts significant conformational rigidity compared to other proteinogenic amino acids nih.govwikipedia.org. This rigidity influences proline's behavior in both biological and synthetic contexts, particularly concerning stereochemistry.

In biological systems, proline's unique structure leads to a propensity for cis-trans isomerization around the peptide bond, a process that is significantly slower than for other amino acids wikipedia.orgimrpress.com. This isomerization is often catalyzed by enzymes called prolyl isomerases (PPIases), which play critical roles in protein folding, signal transduction, and cellular functions nih.gov. The cis conformation, while less energetically favorable due to steric hindrance in many protein structures, is still observed and can be crucial for protein function nih.govimrpress.com.

In chemical synthesis, the stereochemical integrity of amino acids is paramount for constructing biologically active peptides. This compound, derived from L-proline, is used to ensure that the desired L-configuration is maintained throughout the peptide elongation process. While specific studies detailing the comparative stereospecificity of this compound with its D-enantiomer in amide bond formation are not extensively detailed in the provided literature, the general principle in peptide synthesis is the preservation of the chiral center. Chemical reactions utilizing this compound aim to transfer the stereochemical information of the L-proline residue to the growing peptide chain without epimerization researchgate.net. Studies involving proline analogues and their synthesis have shown that stereochemical control and separation of diastereomers are critical considerations, highlighting the importance of stereochemistry in proline-containing peptide chemistry vt.edunih.gov.

Comparative Reaction Kinetics Based on Steric Hindrance of Proline

The cyclic nature and secondary amine of proline significantly influence the kinetics of amide bond formation. Proline's structure imparts a degree of steric hindrance and conformational constraint that differentiates its reactivity from linear amino acids nih.govwikipedia.org.

Impact of Proline's Steric Hindrance on Reaction Kinetics:

Reduced Reactivity: The N-alkylation of proline's secondary amine, as opposed to the primary amine found in most other amino acids, inherently affects the nucleophilicity and accessibility of the nitrogen atom for acylation. This, combined with the conformational rigidity imposed by the pyrrolidine ring, generally leads to slower peptide bond formation rates compared to more flexible amino acids wikipedia.org.

Steric Effects in Analogues: While direct comparative kinetic data for this compound versus other activated amino acids is limited in the provided sources, studies on related systems illustrate the impact of steric hindrance. For instance, in the synthesis of aza-peptides, the steric hindrance of the aza-amino acid's side chain was found to control the reaction rate and yield, with sterically demanding residues slowing down or preventing bond formation researchgate.net. Similarly, studies on N-methylamino acids have shown that couplings to N-methylamino groups can exhibit specific yield patterns, with the p-nitrophenyl ester method sometimes being less optimal for yield compared to other coupling strategies in the presence of salts cdnsciencepub.com. These findings suggest that the unique steric and electronic environment around proline's secondary amine can influence the efficiency and rate of reactions involving activated esters like this compound.

ONp Ester Reactivity: The p-nitrophenyl ester is recognized as an effective activating group for amide bond formation, facilitating efficient coupling reactions researchgate.net. However, the specific rate constants for this compound are not readily available for direct comparison with other activated proline derivatives or other amino acid activated esters in the provided literature. The general principle is that the rate of aminolysis of activated esters is influenced by both the leaving group and the amine nucleophile, with steric factors playing a significant role in the latter annualreviews.orgrsc.org.

Conceptual Comparison of Steric Hindrance and Reaction Kinetics:

The following table illustrates the general principles of how steric hindrance, particularly as exemplified by proline's structure, can influence peptide bond formation kinetics.

| Feature / Amino Acid Type | Proline (this compound) | Sterically Hindered Amino Acid (e.g., Valine) | General Trend in Amide Bond Formation |

| Side Chain Structure | Cyclic, secondary amine (pyrrolidine ring) | Branched aliphatic (e.g., isopropyl) | Steric bulk impacts accessibility |

| Conformational Rigidity | High, restricted rotation | Moderate | Increased rigidity can hinder approach |

| Nucleophile Reactivity | Secondary amine, influenced by ring constraints | Primary amine, less sterically encumbered | Steric hindrance generally slows rate |

| Typical Reaction Rate | Slower compared to linear amino acids | Faster compared to proline | Steric bulk correlates with slower kinetics |

| Activating Group | p-Nitrophenyl ester (ONp) | e.g., ONp, HOBt ester | ONp esters are effective activators |

While specific quantitative kinetic data comparing this compound to other activated amino acids is not detailed, the inherent structural characteristics of proline—its cyclic nature and secondary amine—position it as an amino acid whose reactivity in amide bond formation is notably influenced by steric factors, generally leading to slower kinetics compared to less sterically encumbered amino acids.

Compound List:

this compound (N-Boc-L-proline p-nitrophenyl ester)

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a widely adopted methodology for constructing peptides due to its efficiency, ease of purification, and potential for automation. This compound finds application within this framework, contributing to the synthesis of proline-containing peptides.

In SPPS, this compound is typically coupled to a resin-bound peptide chain. The Boc group protects the N-terminus of the proline residue, preventing self-condensation or reaction with other activated amino acids during the synthesis cycle. The ONp ester serves as an activated carboxyl group, readily reacting with the free amine terminus of the growing peptide chain on the solid support. This integration allows for the sequential addition of amino acids, building the peptide from the C-terminus to the N-terminus. Research has indicated that this compound can be effectively used as a building block in SPPS for constructing proline-rich sequences .

Optimizing coupling conditions is crucial for achieving high yields and purity in SPPS. When using this compound, the choice of base and solvent can significantly influence coupling efficiency. Bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly employed to facilitate the reaction by deprotonating the incoming amine. Studies have reported high coupling efficiencies, with yields around 93% when using this compound in conjunction with appropriate bases . The reaction typically involves dissolving this compound in a suitable solvent, such as dioxane or toluene, and adding it to the resin-bound peptide in the presence of a base. Reaction times can vary, with some protocols suggesting extended periods, such as 21 hours, to ensure complete coupling mykhailiukchem.org.

Table 1: Representative Coupling Conditions for this compound in SPPS

| Parameter | Condition/Reagent | Typical Outcome/Observation | Reference |

| Base | N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Facilitates deprotonation of the amine terminus, promoting nucleophilic attack on the ONp ester. | |

| Solvent | Dioxane, Toluene | Solubilizes this compound and facilitates reaction with the resin-bound peptide. | mykhailiukchem.orgpmedpharm.ru |

| Reaction Time | 6-21 hours | Extended reaction times can ensure complete coupling, though optimization may reduce this duration. | mykhailiukchem.orgpmedpharm.ru |

| Coupling Efficiency | ~93% (with optimal conditions) | Indicates efficient formation of the peptide bond. |

While effective, the use of this compound in SPPS can present challenges, particularly when synthesizing complex sequences or peptides with sterically hindered residues. Proline's secondary amine structure can sometimes lead to slower coupling kinetics compared to primary amines. Furthermore, the presence of multiple proline residues or other challenging amino acids in a sequence can necessitate careful optimization of coupling agents, reaction times, and wash steps to prevent incomplete couplings and the formation of deletion sequences. Strategies to overcome these challenges include using activating agents in conjunction with this compound or employing alternative coupling reagents if ONp proves insufficient for difficult couplings. However, for standard proline incorporation, this compound remains a reliable choice.

Solution-Phase Peptide Synthesis (LPPS) Strategies

Solution-phase peptide synthesis (LPPS) offers an alternative approach to peptide construction, often favored for the synthesis of shorter peptides, fragments, or when precise control over intermediates is required. This compound can be effectively utilized in various LPPS strategies.

Fragment condensation involves synthesizing smaller peptide fragments and then coupling them together to form the final peptide. This compound can be used to synthesize these fragments, particularly those containing proline. The ONp ester's moderate reactivity allows for the formation of peptide bonds between fragments without causing significant racemization, a common concern in fragment coupling. Research has mentioned the synthesis of this compound via the DCC method, indicating its preparation for use in condensation reactions thieme-connect.de.

In sequential peptide elongation in solution, this compound can be used to add proline residues one by one to a growing peptide chain. The process involves activating the carboxyl group of this compound, which then reacts with the free N-terminus of the peptide in solution. After coupling, the Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to expose the N-terminus for the next coupling step. This method allows for the synthesis of peptides with defined sequences, and the ONp ester provides a stable yet reactive handle for bond formation. For example, a protected tripeptide, Boc-Pro-Ala, was synthesized using this compound in dioxane, followed by workup and purification, demonstrating its utility in step-wise elongation in solution pmedpharm.ru.

Table 2: this compound in Solution-Phase Peptide Synthesis

| Synthesis Strategy | Role of this compound | Key Considerations | Reference |

| Fragment Condensation | Used to synthesize proline-containing peptide fragments for subsequent coupling. | Moderate reactivity of ONp ester minimizes racemization during fragment coupling. | thieme-connect.de |

| Sequential Elongation | Used to sequentially add proline residues to a growing peptide chain in solution. | Requires Boc deprotection after each coupling step to expose the N-terminus for the next amino acid addition. | pmedpharm.ru |

Compound List:

this compound

Boc-Lys(Boc)-ONp

Boc-Gln-ONp

Boc-Met-ONp

Boc-Tyr-ONp

Boc-D-Phe-Osu

Boc-Phe-N(OCH3)CH3

Boc-Phe-ONp

Boc-Phe(pCl)-OH

Boc-D-Phe(pCl)-OH

Boc-MePhe-OH

Boc-D-MePhe-OH

Boc-Nva-OH

Boc-D-Nva-OH

Boc-Orn(Z)-OH

Comparative Studies of Coupling Reagents and Additives

The choice of coupling reagent and additives significantly impacts the efficiency, yield, and stereochemical integrity of peptide synthesis involving this compound.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI), are widely employed for activating carboxylic acids to form amide bonds. In the context of this compound, carbodiimides are often used to synthesize the activated ester itself. For instance, DCC can be used in conjunction with 4-nitrophenol to activate Nα,Nε-di-Boc-L-lysine, yielding the corresponding p-nitrophenyl ester . Similarly, carbodiimides facilitate the formation of peptide bonds by activating the carboxyl group of one amino acid (or its derivative) to react with the amino group of another. While DCC is effective in non-aqueous conditions, its urea (B33335) byproduct is poorly soluble, which can complicate purification creative-proteomics.compeptide.comthermofisher.com. EDCI, being water-soluble, is preferred for reactions in aqueous systems or when easy removal of byproducts is desired creative-proteomics.compeptide.comthermofisher.com. When used directly in coupling reactions, carbodiimides activate the carboxyl group of this compound (or another amino acid) to form an O-acylisourea intermediate, which then reacts with the amine component creative-proteomics.combachem.com. However, carbodiimides alone can lead to racemization and the formation of N-acylurea byproducts, necessitating the use of additives peptide.combachem.comhepatochem.com.

Phosphonium and aminium (formerly uronium) salts have emerged as highly efficient coupling reagents in peptide synthesis, offering advantages over carbodiimides, particularly in terms of reduced racemization and faster reaction times bachem.comhepatochem.comsigmaaldrich.com. Reagents like BOP (benzotriazole-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used peptide.combachem.comsigmaaldrich.comuniversite-paris-saclay.fr. These reagents activate the carboxyl group, often forming active esters (e.g., OBt or OAt esters) in situ, which then readily react with the amine component bachem.comsigmaaldrich.com. While these reagents generally require a base (e.g., DIPEA or NMM) for optimal performance bachem.comhepatochem.com, they are known for their high coupling efficiency, even with sterically hindered amino acids, and their ability to minimize epimerization bachem.comsigmaaldrich.com. The use of this compound in conjunction with these advanced coupling reagents allows for efficient peptide bond formation, contributing to higher yields and better stereochemical control.

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxysuccinimide (HOSu) are frequently used in conjunction with carbodiimides and, to some extent, with phosphonium/aminium reagents to enhance coupling efficiency and suppress racemization bachem.comhepatochem.comresearchgate.net. These additives react with the activated intermediate (e.g., O-acylisourea from carbodiimides) to form more stable active esters (e.g., HOBt or HOSu esters) thermofisher.combachem.com. These active esters are less prone to side reactions and racemization, leading to improved yields and stereochemical purity of the final peptide product. For example, HOBt is commonly used with DCC to reduce epimerization during peptide bond formation bachem.com. The choice of additive can be critical; for instance, HOAt (1-hydroxy-7-azabenzotriazole) is often considered superior to HOBt for difficult couplings due to its higher reactivity and ability to suppress racemization more effectively sigmaaldrich.comresearchgate.net. When using this compound, these additives can further refine the coupling process, ensuring the integrity of the proline residue, which, while less prone to racemization than some other amino acids, still benefits from careful handling sci-hub.se.

Advanced Synthesis Techniques

This compound finds application in more sophisticated peptide synthesis strategies, including chemoenzymatic methods and segment coupling.

Chemoenzymatic peptide synthesis (CEPS) leverages enzymes to catalyze peptide bond formation, offering advantages such as high stereoselectivity, mild reaction conditions, and reduced need for protecting groups compared to purely chemical methods researchgate.netbachem.commdpi.com. While CEPS typically involves enzymes like peptidases or proteases, Boc-protected amino acid derivatives, including activated esters like this compound, can be integrated into chemoenzymatic strategies. For example, enzymes can catalyze the aminolysis of activated esters, such as p-nitrophenyl esters, with amines or other amino acid derivatives in aqueous or mixed solvent systems researchgate.netsci-hub.se. The Boc group provides necessary protection during these enzymatic transformations, and its removal under acidic conditions can be performed post-enzymatic coupling. This integration allows for the synthesis of complex peptides with high fidelity, combining the specificity of enzymes with the controlled reactivity offered by protected amino acid building blocks like this compound researchgate.netbachem.commdpi.com.

Segment coupling involves the synthesis of shorter peptide fragments, which are then joined together to form longer peptide chains. This approach is particularly useful for synthesizing peptides that are too long or complex for direct stepwise synthesis. This compound, as an activated proline derivative, can be incorporated into these peptide fragments. The p-nitrophenyl ester functionality can be used to activate the carboxyl terminus of a Boc-protected peptide fragment, enabling its coupling with the N-terminus of another peptide fragment pnas.orgoup.com. For instance, Boc-Gly-ONp has been used in the synthesis of peptide segments, and the principle extends to other Boc-protected amino acid esters like this compound pnas.orgoup.com. The Boc group ensures the stability of the fragment during synthesis and purification, and its subsequent removal allows for the coupling reaction to proceed. This strategy is crucial for constructing large peptides and proteins where stepwise elongation becomes inefficient or leads to significant accumulation of impurities pnas.orgoup.comcore.ac.uk.

Compound Table

| Compound Name | Abbreviation | CAS Number |

| N-Boc-L-proline p-nitrophenyl ester | This compound | Not specified* |

| N,N'-Dicyclohexylcarbodiimide | DCC | 538-75-0 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDCI | 25960-40-7 |

| 1-Hydroxybenzotriazole | HOBt | 2592-95-2 |

| N-Hydroxysuccinimide | HOSu | 6066-82-6 |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | 56602-57-4 |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | 31443-78-0 |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | 94790-43-3 |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | 14868-12-3 |

| Nα,Nε-di-Boc-L-lysine | Not specified | Not specified |

| N-Boc-L-lysine(N-Boc) | Boc-Lys(Boc) | 35737-15-6 |

*Note: While this compound is a widely used compound, a specific CAS number for this ester derivative was not consistently found across the reviewed literature for direct reference. However, N-Boc-L-proline itself has CAS Number 15761-39-4 pharmaffiliates.com. The synthesis of such active esters is a common practice in peptide chemistry.N-Boc-L-proline p-nitrophenyl ester, commonly abbreviated as this compound, is a valuable derivative of the amino acid proline extensively utilized in peptide synthesis. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen and a p-nitrophenyl (ONp) ester at the carboxyl terminus, confers specific reactivity and stability, making it instrumental in forming peptide bonds. The Boc group offers robust protection for the amine functionality, while the p-nitrophenyl ester serves as an activated leaving group, facilitating nucleophilic attack by the amino group of another amino acid or peptide fragment.

Synthesis Methodologies and Optimization Involving Boc Pro Onp

Comparative Studies of Coupling Reagents and Additives

The choice of coupling reagent and additives significantly impacts the efficiency, yield, and stereochemical integrity of peptide synthesis involving this compound.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI), are widely employed for activating carboxylic acids to form amide bonds. In the context of this compound, carbodiimides are often used to synthesize the activated ester itself. For instance, DCC can be used in conjunction with 4-nitrophenol (B140041) to activate Nα,Nε-di-Boc-L-lysine, yielding the corresponding p-nitrophenyl ester . Similarly, carbodiimides facilitate the formation of peptide bonds by activating the carboxyl group of one amino acid (or its derivative) to react with the amino group of another thermofisher.combachem.com. While DCC is effective in non-aqueous conditions, its urea (B33335) byproduct is poorly soluble, which can complicate purification creative-proteomics.compeptide.comthermofisher.com. EDCI, being water-soluble, is preferred for reactions in aqueous systems or when easy removal of byproducts is desired creative-proteomics.compeptide.comthermofisher.com. When used directly in coupling reactions, carbodiimides activate the carboxyl group of this compound (or another amino acid) to form an O-acylisourea intermediate, which then reacts with the amine component creative-proteomics.combachem.com. However, carbodiimides alone can lead to racemization and the formation of N-acylurea byproducts, necessitating the use of additives peptide.combachem.comhepatochem.com.

Phosphonium and aminium (formerly uronium) salts have emerged as highly efficient coupling reagents in peptide synthesis, offering advantages over carbodiimides, particularly in terms of reduced racemization and faster reaction times bachem.comhepatochem.comsigmaaldrich.com. Reagents like BOP (benzotriazole-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used peptide.combachem.comsigmaaldrich.comuniversite-paris-saclay.fr. These reagents activate the carboxyl group, often forming active esters (e.g., OBt or OAt esters) in situ, which then readily react with the amine component bachem.comsigmaaldrich.com. While these reagents generally require a base (e.g., DIPEA or NMM) for optimal performance bachem.comhepatochem.com, they are known for their high coupling efficiency, even with sterically hindered amino acids, and their ability to minimize epimerization bachem.comsigmaaldrich.com. The use of this compound in conjunction with these advanced coupling reagents allows for efficient peptide bond formation, contributing to higher yields and better stereochemical control.

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxysuccinimide (HOSu) are frequently used in conjunction with carbodiimides and, to some extent, with phosphonium/aminium reagents to enhance coupling efficiency and suppress racemization bachem.comhepatochem.comresearchgate.net. These additives react with the activated intermediate (e.g., O-acylisourea from carbodiimides) to form more stable active esters (e.g., HOBt or HOSu esters) thermofisher.combachem.com. These active esters are less prone to side reactions and racemization, leading to improved yields and stereochemical purity of the final peptide product. For example, HOBt is commonly used with DCC to reduce epimerization during peptide bond formation bachem.com. The choice of additive can be critical; for instance, HOAt (1-hydroxy-7-azabenzotriazole) is often considered superior to HOBt for difficult couplings due to its higher reactivity and ability to suppress racemization more effectively sigmaaldrich.comresearchgate.net. When using this compound, these additives can further refine the coupling process, ensuring the integrity of the proline residue, which, while less prone to racemization than some other amino acids, still benefits from careful handling sci-hub.se.

Advanced Synthesis Techniques

This compound finds application in more sophisticated peptide synthesis strategies, including chemoenzymatic methods and segment coupling.

Chemoenzymatic peptide synthesis (CEPS) leverages enzymes to catalyze peptide bond formation, offering advantages such as high stereoselectivity, mild reaction conditions, and reduced need for protecting groups compared to purely chemical methods researchgate.netbachem.commdpi.com. While CEPS typically involves enzymes like peptidases or proteases, Boc-protected amino acid derivatives, including activated esters like this compound, can be integrated into chemoenzymatic strategies. For example, enzymes can catalyze the aminolysis of activated esters, such as p-nitrophenyl esters, with amines or other amino acid derivatives in aqueous or mixed solvent systems researchgate.netsci-hub.se. The Boc group provides necessary protection during these enzymatic transformations, and its removal under acidic conditions can be performed post-enzymatic coupling. This integration allows for the synthesis of complex peptides with high fidelity, combining the specificity of enzymes with the controlled reactivity offered by protected amino acid building blocks like this compound researchgate.netbachem.commdpi.com.

Segment coupling involves the synthesis of shorter peptide fragments, which are then joined together to form longer peptide chains. This approach is particularly useful for synthesizing peptides that are too long or complex for direct stepwise synthesis. This compound, as an activated proline derivative, can be incorporated into these peptide fragments. The p-nitrophenyl ester functionality can be used to activate the carboxyl terminus of a Boc-protected peptide fragment, enabling its coupling with the N-terminus of another peptide fragment pnas.orgoup.com. For instance, Boc-Gly-ONp has been used in the synthesis of peptide segments, and the principle extends to other Boc-protected amino acid esters like this compound pnas.orgoup.com. The Boc group ensures the stability of the fragment during synthesis and purification, and its subsequent removal allows for the coupling reaction to proceed. This strategy is crucial for constructing large peptides and proteins where stepwise elongation becomes inefficient or leads to significant accumulation of impurities pnas.orgoup.comcore.ac.uk.

Microwave-Assisted Peptide Synthesis (if applicable to this compound)

Microwave irradiation has emerged as a transformative technology in chemical synthesis, offering substantial advantages in terms of reaction speed, efficiency, and yield. In the field of peptide synthesis, microwave-assisted methodologies have gained significant traction for their ability to dramatically reduce reaction times and often improve the purity and yield of the desired peptide products compared to conventional heating methods niscpr.res.inresearchgate.netbrieflands.comresearchgate.netmdpi.com. This technique is applicable to both solution-phase and solid-phase peptide synthesis (SPPS) niscpr.res.inresearchgate.netbrieflands.comresearchgate.net. The fundamental principle behind microwave-assisted synthesis is the direct and rapid heating of the reaction mixture, which accelerates the kinetics of bond formation, including the crucial peptide bond coupling steps niscpr.res.inbrieflands.com.

N-tert-Butoxycarbonyl (Boc)-protected amino acids are fundamental building blocks in peptide synthesis. When employed in microwave-assisted protocols, particularly in their activated ester forms such as N-tert-Butoxycarbonyl-L-proline p-nitrophenyl ester (this compound), these derivatives exhibit enhanced reactivity. While specific research detailing the microwave-assisted synthesis of this compound itself is not extensively documented, its role as an activated amino acid derivative makes it highly suitable for integration into microwave-assisted peptide coupling reactions niscpr.res.in. The p-nitrophenyl (ONp) ester moiety acts as an effective leaving group, facilitating the formation of amide bonds.

Research employing similar Boc-protected activated esters, such as pentafluorophenyl esters, has demonstrated remarkable efficiency under microwave irradiation. These studies highlight that coupling reactions can be completed in exceptionally short periods, often within 30 to 45 seconds, leading to the formation of dipeptide acids and esters in high yields niscpr.res.in. These findings underscore the potential for this compound to participate effectively in accelerated coupling processes when subjected to microwave irradiation.

Table 1: Comparative Reaction Times and Yields for Microwave-Assisted Coupling of Boc-Amino Acid Derivatives

Conformational and Structural Studies of Proline Containing Peptides Synthesized Via Boc Pro Onp

Analysis of Xaa-Pro Imide Bond Geometry

The peptide bond preceding a proline residue (the Xaa-Pro imide bond) is unique among amino acids due to the cyclic nature of the proline side chain, which is bonded to the backbone amide nitrogen. This structural feature significantly influences the geometry of the peptide backbone.

Unlike typical peptide bonds, which overwhelmingly favor the trans conformation (ω ≈ 180°), the Xaa-Pro imide bond can readily adopt both cis (ω ≈ 0°) and trans conformations. The energy barrier for isomerization between these two states is relatively low, allowing for a significant population of the cis isomer to exist at equilibrium in solution. This isomerization is a slow process on the NMR timescale, which often allows for the distinct observation and quantification of both conformers. The ratio of cis to trans isomers is influenced by several factors, including the nature of the preceding amino acid (Xaa), the solvent, and steric or stereoelectronic effects from substitutions on the proline ring.

β-Turn Conformation Induction by Proline Residues

Proline is frequently found at the i+1 position of β-turns, which are compact structures involving four amino acid residues that reverse the direction of the polypeptide chain. The restricted φ torsional angle of proline (approximately -60° to -75°) pre-organizes the peptide backbone into a conformation that is highly favorable for turn formation, particularly for Type I and Type II β-turns.

A key stabilizing feature of many β-turns is an intramolecular hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue. In peptides synthesized with Boc-proline derivatives, this hydrogen bonding pattern is a critical indicator of a folded β-turn structure. For example, in the crystal structure of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, a tripeptide synthesized using a Boc-Pro precursor, a Type II β-turn is observed. nih.gov This turn is stabilized by an intramolecular hydrogen bond between the Boc carbonyl oxygen (acting as the i residue) and the amide proton of the Glycine residue (i+3). nih.gov The length of this hydrogen bond was determined to be 3.05(1) Å. nih.gov

Table 1: Torsion Angles of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH nih.gov

| Angle | Value (°) | Description |

| φ1 (Pro) | -48(1) | Torsion angle around the N-Cα bond of Proline |

| ψ1 (Pro) | 137(1) | Torsion angle around the Cα-C bond of Proline |

| ω1 | 175(1) | Torsion angle of the Pro-ΔPhe peptide bond (trans) |

| φ2 (ΔPhe) | 65(2) | Torsion angle around the N-Cα bond of dehydro-Phe |

| ψ2 (ΔPhe) | 15(2) | Torsion angle around the Cα-C bond of dehydro-Phe |

| ω2 | -179(1) | Torsion angle of the ΔPhe-Gly peptide bond (trans) |

The presence of a dehydro-phenylalanine (ΔPhe) residue at the i+2 position, as seen in the aforementioned peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, has been shown to strongly promote the formation of Type II β-turns. nih.gov The planarity of the dehydro-Phe side chain and its electronic properties influence the backbone torsion angles, guiding the peptide into this specific folded conformation. nih.gov The crystal structure analysis revealed that the atoms of the dehydro-Phe side chain are essentially coplanar, a feature that contributes to the stabilization of the turn. nih.gov

Influence of Proline Stereochemistry on Peptide Secondary Structure

The stereochemistry of the proline residue itself (L-proline vs. D-proline) and of adjacent amino acids dictates the type of secondary structure that is favored. L-proline is a common constituent of Type I, II, and VI β-turns. The incorporation of D-proline, conversely, often promotes the formation of mirror-image turns, known as Type I' and II' β-turns. Furthermore, the stereochemistry of substituents on the proline ring, such as a hydroxyl group in hydroxyproline, can alter the puckering of the pyrrolidine (B122466) ring (endo vs. exo). This ring pucker is coupled to the cis/trans isomerization equilibrium of the preceding peptide bond and can further refine the conformational preferences of the peptide backbone, influencing the stability and type of secondary structure adopted.

Computational Chemistry Approaches in Peptide Structure Elucidation

The elucidation of the three-dimensional structure of peptides is paramount to understanding their biological function. For peptides synthesized incorporating proline residues, such as those prepared via the Boc-Pro-ONp (N-tert-butoxycarbonyl-L-proline p-nitrophenyl ester) methodology, computational chemistry provides a powerful suite of tools to explore their conformational landscape. These in silico approaches complement experimental techniques by offering detailed energetic and structural insights at an atomic level. Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making computational analysis particularly valuable for predicting and understanding the behavior of proline-containing peptides.

The primary challenge in studying proline-containing peptides computationally lies in the high energy barrier for the isomerization of the peptide bond preceding the proline residue, which can exist in either a cis or trans conformation. nih.govresearchgate.net This isomerization occurs on a timescale that is often difficult to sample adequately with standard molecular dynamics simulations. researchgate.netcas.cz

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a cornerstone of computational peptide structure analysis. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a dynamic view of the peptide's conformational flexibility.

Force Fields: The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Several force fields, such as AMBER and CHARMM, have been developed and refined to model biomolecules. nih.gov For proline-containing peptides, the force field must accurately represent the energetics of proline's unique structural features, including the cis-trans isomerization barrier and the puckering of the five-membered ring.

Enhanced Sampling Techniques: To overcome the challenge of sampling rare events like cis-trans isomerization, various enhanced sampling techniques can be employed. Gaussian accelerated Molecular Dynamics (GaMD), for instance, works by adding a harmonic potential to the system, which helps to overcome high energy barriers. nih.govresearchgate.net Studies have shown that GaMD, when combined with a lowered potential energy barrier for the peptide bond dihedral angle, can effectively sample the cis and trans states of proline on a microsecond timescale. nih.govresearchgate.net Another technique is Replica Exchange Molecular Dynamics (REMD), where multiple simulations at different temperatures are run in parallel, allowing for more efficient exploration of the conformational space. manchester.ac.uk

| Computational Technique | Description | Application to Proline Peptides | Key Findings |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. | Elucidating the dynamic behavior and conformational landscape. | Provides insights into flexibility, folding, and interactions with other molecules. |

| Gaussian Accelerated MD (GaMD) | An enhanced sampling method that smooths the potential energy surface. | Overcoming the high energy barrier of proline cis-trans isomerization. nih.govresearchgate.net | Enables sufficient sampling of both cis and trans conformers. nih.govresearchgate.net |

| Replica Exchange MD (REMD) | An enhanced sampling method using multiple temperature replicas. | Exploring a wider conformational space of proline-containing peptides. manchester.ac.uk | Improves sampling of different conformational states. manchester.ac.uk |

| Quantum Mechanics (QM) | Based on the principles of quantum theory to calculate electronic structure. | Accurate calculation of energies of different conformers and isomerization barriers. nih.govdntb.gov.ua | Provides benchmark data for refining molecular mechanics force fields. nih.gov |

| Density Functional Theory (DFT) | A QM method that maps the many-body problem onto a single-particle problem. | Investigating the conformational preferences and electronic properties. mdpi.com | Useful for studying the effects of substituents on proline conformation. |

| Møller-Plesset (MP2) perturbation theory | A post-Hartree-Fock ab initio method. | High-accuracy energy calculations for smaller peptide fragments. nih.govdntb.gov.ua | Provides a higher level of theory for critical energy evaluations. |

Quantum Mechanical (QM) Methods

For a more accurate description of the electronic structure and energetics of proline-containing peptides, Quantum Mechanical (QM) methods are employed. While computationally more expensive than MD, QM calculations provide a higher level of theory and are invaluable for understanding the subtle electronic effects that govern peptide conformation.

Ab Initio and Density Functional Theory (DFT): Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) can be used to calculate the energies of different peptide conformations with high accuracy. nih.govdntb.gov.ua These methods are particularly useful for studying smaller peptide fragments to understand the intrinsic conformational preferences of the proline residue. For example, QM calculations can accurately predict the relative energies of the cis and trans isomers and the energy barrier between them. dntb.gov.ua

QM calculations have been instrumental in parameterizing and validating the force fields used in MD simulations. nih.gov By comparing the energies and geometries predicted by a force field to high-level QM calculations, researchers can refine the force field parameters to better reproduce the quantum mechanical reality.

Proline-Specific Conformational Features

The unique structural characteristics of proline necessitate specific focus in computational studies.

Cis-Trans Isomerization: The peptide bond preceding a proline residue has a significantly lower energy barrier to cis-trans isomerization compared to other amino acids. The cis conformation is sterically less hindered for proline, leading to a higher population of cis isomers than for other residues. nih.gov Computational studies often focus on quantifying the population of cis and trans conformers and understanding how this equilibrium is influenced by the local sequence and environment.

| Proline Conformation | Dihedral Angle (ω) | Ring Pucker | Relative Population |

| Trans | ~180° | Endo/Exo | Predominant |

| Cis | ~0° | Endo/Exo | Significant (~5-30%) |

Research Applications of Boc Pro Onp and Its Derivatives

Design and Synthesis of Enzyme Inhibitors

Boc-Pro-ONp and its derivatives serve as crucial components in the design and synthesis of enzyme inhibitors, particularly targeting proteases and peptidases. The proline residue's specific conformational constraints are often exploited to enhance binding affinity and selectivity towards target enzymes.

Targeting Proteases and Peptidases in Biochemical Pathways